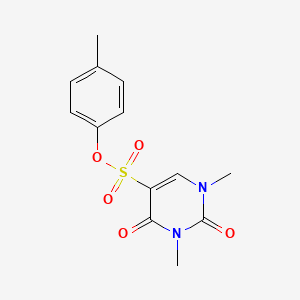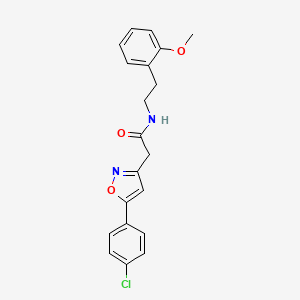![molecular formula C18H21N3O3 B2962703 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034555-16-1](/img/structure/B2962703.png)
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research has explored the molecular interactions of related compounds, particularly focusing on antagonists of cannabinoid receptors. For instance, a study analyzed the conformational stability and pharmacophore models of cannabinoid receptor ligands, providing insights into the steric binding interactions with the receptor (Shim et al., 2002). This research aids in understanding how modifications in chemical structure can influence receptor binding and activity, which is crucial for drug design.
Antioxidant and Antimicrobial Properties
Another avenue of research has evaluated the antioxidant and antimicrobial activities of compounds with similar structures. For example, derivatives have been synthesized and tested for their efficacy against various microbial strains, as well as their antioxidant potential (Bassyouni et al., 2012). These studies contribute to the search for new therapeutic agents with potential applications in treating infectious diseases and mitigating oxidative stress.
Structural Analysis and Antiproliferative Activity
The structural exploration and Hirshfeld surface analysis of related compounds have been conducted to understand their molecular interactions and stability. Such research has potential implications for antiproliferative activity, offering a pathway to novel cancer therapeutics (Prasad et al., 2018).
Inverse Agonist Activity
Investigations into the activity of specific compounds at the cannabinoid CB1 receptor have shown that certain derivatives act as inverse agonists. This finding is significant for the development of treatments targeting the endocannabinoid system, with potential applications in obesity, addiction, and mood disorders (Landsman et al., 1997).
B-Raf Kinase Inhibition
Research into novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives has highlighted their potential as inhibitors of B-Raf kinase, an enzyme implicated in the pathogenesis of melanoma and other cancers. These studies provide a foundation for the development of targeted cancer therapies (Yang et al., 2012).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-9-8-14(19-20)13-6-10-21(11-7-13)18(22)17-12-23-15-4-2-3-5-16(15)24-17/h2-5,8-9,13,17H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGAMIMVMIDKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

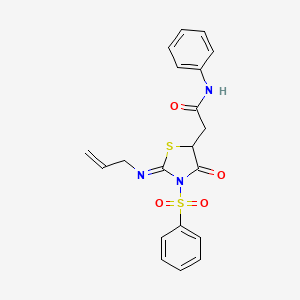

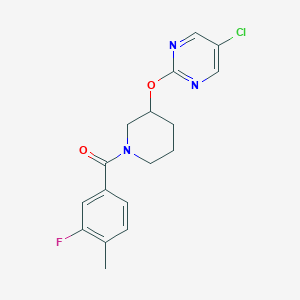



![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)


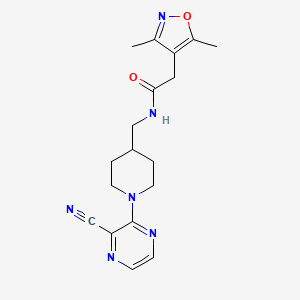
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
